N-butyl-N'-(2-methylphenyl)ethanediamide
Description
N-butyl-N'-(2-methylphenyl)ethanediamide is a diamide compound characterized by an ethanediamide backbone substituted with a butyl group at one nitrogen and a 2-methylphenyl group at the other. Its molecular formula is C₁₄H₂₀N₂O₂ (molecular weight: 248.32 g/mol).
Properties
IUPAC Name |
N-butyl-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-4-9-14-12(16)13(17)15-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHLEQHHEYXBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N’-(2-methylphenyl)ethanediamide typically involves the reaction of N-butylamine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of N-butylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N-butyl-N’-(2-methylphenyl)ethanediamide may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: N-butyl-N’-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the amide nitrogen can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, various solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: N-butyl-N’-(2-methylphenyl)ethanediamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, N-butyl-N’-(2-methylphenyl)ethanediamide can be utilized as an intermediate in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-butyl-N’-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or receptor binding.
Comparison with Similar Compounds
N-butyl-N'-(4-tert-butylphenyl)ethanediamide (ChemDiv ID: 8011-5886)
Key Differences :
- Substituent Position and Type : The tert-butyl group in the para position (vs. ortho-methyl) increases steric bulk and lipophilicity.
- Molecular Formula : C₁₆H₂₄N₂O₂ (molecular weight: 276.38 g/mol ).
- The para-substitution allows for symmetrical packing, possibly increasing melting points compared to the ortho-substituted analog.
Table 1: Structural and Physicochemical Comparison
| Property | N-butyl-N'-(2-methylphenyl)ethanediamide | N-butyl-N'-(4-tert-butylphenyl)ethanediamide |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₆H₂₄N₂O₂ |
| Molecular Weight (g/mol) | 248.32 | 276.38 |
| Substituent Position | Ortho-methylphenyl | Para-tert-butylphenyl |
| Lipophilicity (LogP)* | Estimated ~2.1 | Estimated ~3.5 |
| Potential Application | Bioactivity screening | Drug discovery (e.g., kinase inhibition) |
*LogP values are extrapolated based on substituent contributions .
Benzathine Benzylpenicillin (Dibenzylethylenediamine Salt)
Key Differences :
- Backbone : Contains a diamine (ethylenediamine) instead of a diamide.
- Function : Acts as a counterion for penicillin, prolonging its release.
- Reactivity : The amine groups in benzathine benzylpenicillin are protonated under physiological conditions, enhancing water solubility, whereas diamides like this compound are neutral and less soluble in aqueous media .
Pyrimidinyl Pyrazole Derivatives (e.g., Compounds 16a–b)
Key Differences :
- Core Structure : Pyrimidine-pyrazole hybrids (vs. ethanediamide).
- Biological Activity : Demonstrated antitumor properties in preclinical studies, suggesting that ethanediamides with aromatic substituents might also be explored for similar applications. However, the diamide’s lack of heterocyclic rings may limit direct comparability .
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